molecular formula C8H6N2O3 B14717344 6-Hydroxy-2,3-dihydrophthalazine-1,4-dione CAS No. 14161-18-3

6-Hydroxy-2,3-dihydrophthalazine-1,4-dione

Cat. No.: B14717344
CAS No.: 14161-18-3
M. Wt: 178.14 g/mol
InChI Key: GKCPJSNHYOZQEM-UHFFFAOYSA-N
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Description

6-Hydroxy-2,3-dihydrophthalazine-1,4-dione is a chemical compound with the molecular formula C₈H₆N₂O₃ and a molecular weight of 178.15 g/mol It is known for its unique structure, which includes a phthalazine ring system with hydroxyl and carbonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2,3-dihydrophthalazine-1,4-dione typically involves the reaction of phthalic anhydride with hydrazine hydrate in the presence of ethanol. The reaction mixture is refluxed for several hours, followed by the removal of ethanol to yield the desired product . Another method involves the use of phthalhydrazide as a starting material, which undergoes a similar reaction with hydrazine hydrate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Hydroxy-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is attributed to its ability to modulate neurotransmitter receptors and ion channels in the brain . The compound’s structure allows it to form hydrogen bonds and interact with various biological molecules, leading to its observed effects.

Comparison with Similar Compounds

6-Hydroxy-2,3-dihydrophthalazine-1,4-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

CAS No.

14161-18-3

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

6-hydroxy-2,3-dihydrophthalazine-1,4-dione

InChI

InChI=1S/C8H6N2O3/c11-4-1-2-5-6(3-4)8(13)10-9-7(5)12/h1-3,11H,(H,9,12)(H,10,13)

InChI Key

GKCPJSNHYOZQEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)NNC2=O

Origin of Product

United States

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